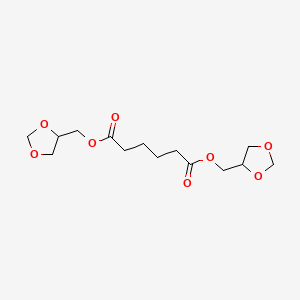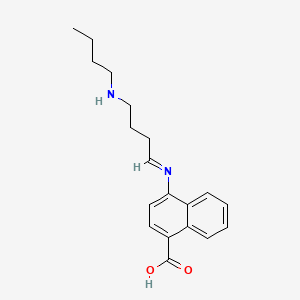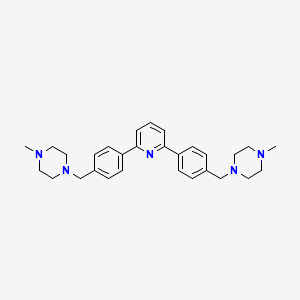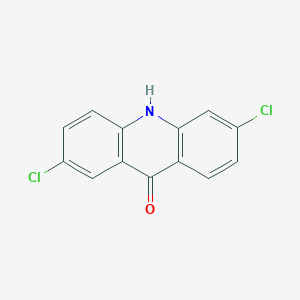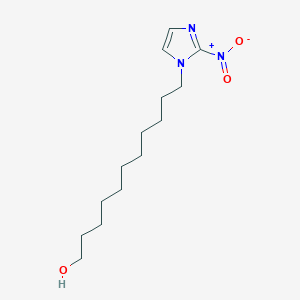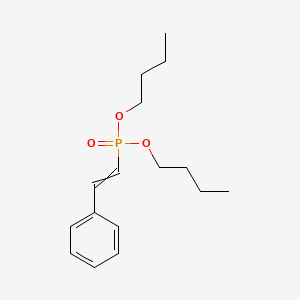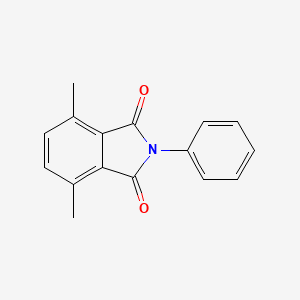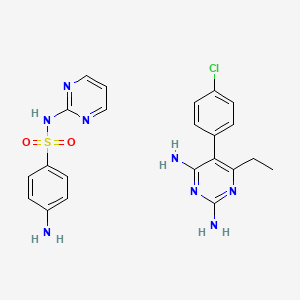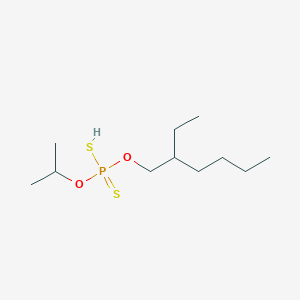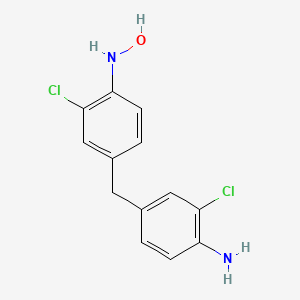
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, and hydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, a suitable benzene derivative, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Industrial methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form hydroxy derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and hydroxy derivatives. These products can have different properties and applications depending on the functional groups present.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro groups can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a hydroxy group.
Benzenamine, 4,4’-methylenebis[2-chloro-]: Contains two benzenamine units linked by a methylene bridge.
Uniqueness
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
115084-47-4 |
|---|---|
Molekularformel |
C13H12Cl2N2O |
Molekulargewicht |
283.15 g/mol |
IUPAC-Name |
N-[4-[(4-amino-3-chlorophenyl)methyl]-2-chlorophenyl]hydroxylamine |
InChI |
InChI=1S/C13H12Cl2N2O/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17-18)11(15)7-9/h1-4,6-7,17-18H,5,16H2 |
InChI-Schlüssel |
FBTJXIHXAORGIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NO)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


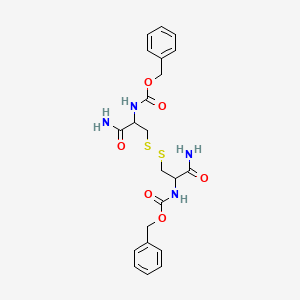
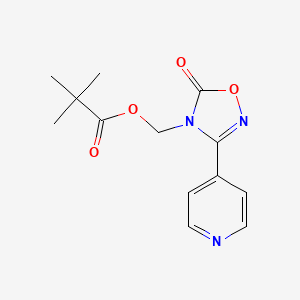
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)

